molecular formula C25H26N2O4S B11230763 6-methyl-N-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230763
M. Wt: 450.6 g/mol
InChI Key: IRSUOIQDZCYEKT-UHFFFAOYSA-N
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Description

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a sulfonyl group, and various methyl substitutions

Preparation Methods

The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and methyl groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The benzoxazine ring and sulfonyl group play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

6-methyl-N-[(2-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-17-8-11-21(12-9-17)32(29,30)27-16-24(31-23-13-10-18(2)14-22(23)27)25(28)26-15-20-7-5-4-6-19(20)3/h4-14,24H,15-16H2,1-3H3,(H,26,28)

InChI Key

IRSUOIQDZCYEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4C

Origin of Product

United States

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